molecular formula C27H34N2O15S B12302802 Volonomycin

Volonomycin

Cat. No.: B12302802
M. Wt: 658.6 g/mol
InChI Key: JDQIPVJZDQWDSX-ITVONCJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Volonomycin is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The synthesis involves the assembly of three moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid, which are linked alternately to form a 36-membered ring . The reaction conditions typically involve the use of specific enzymes that catalyze the formation of amide and ester bonds, resulting in the cyclic structure of this compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Volonomycin undergoes several types of chemical reactions, including complexation with metal ions, particularly potassium ions. This complexation is highly selective and occurs under mild conditions, making this compound an effective ionophore .

Common Reagents and Conditions: The complexation reactions typically involve the use of potassium salts, such as potassium chloride or potassium perchlorate, in aqueous or organic solvents. The reaction conditions are generally mild, with the complexation occurring at room temperature .

Major Products: The major product of these reactions is the this compound-potassium complex, which is highly stable and can be used in various biochemical applications .

Comparison with Similar Compounds

Volonomycin is unique among ionophores due to its high selectivity for potassium ions. Similar compounds include:

This compound’s unique structure and high selectivity for potassium ions make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C27H34N2O15S

Molecular Weight

658.6 g/mol

IUPAC Name

3-[6-(acetyloxymethyl)-3-hydroxy-4-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C27H34N2O15S/c1-5-12(29-9-45)26(37)44-21-15(8-40-11(3)30)42-24(27(38)7-13(31)18(28)17(23(27)34)25(35)36)20(33)22(21)43-16-6-14(39-4)19(32)10(2)41-16/h5,10,14-16,19-22,24,28,32-34,38H,6-8H2,1-4H3,(H,35,36)/b12-5-,28-18?

InChI Key

JDQIPVJZDQWDSX-ITVONCJVSA-N

Isomeric SMILES

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Origin of Product

United States

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